2-(4-Butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-butoxy-2,6-dimethylphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
2-(4-Butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(4-Butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with nucleophiles, facilitating various chemical transformations. The pathways involved in these interactions are influenced by the compound’s structure and the specific conditions under which it is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-2,6-dimethylphenylboronic acid
- 1-(4-Butoxy-2,6-dimethylphenyl)-2,2,2-trifluoroethanone
- 1-(4-Butoxy-2,6-dimethylphenyl)-2,2-difluoroethanone
Uniqueness
Compared to similar compounds, 2-(4-Butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-(4-butoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO3/c1-8-9-10-20-15-11-13(2)16(14(3)12-15)19-21-17(4,5)18(6,7)22-19/h11-12H,8-10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQVDXNYBOFSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OCCCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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